PDE4A Enzymatic Potency: 4,5‑Dimethyl Substitution Delivers 10.7 nM IC₅₀, 2.1‑Fold Weaker Than the Most Potent Congener but 2.5‑Fold Stronger Than the 3‑Cyclopentyloxy‑4‑methoxy‑Phenyl Pyrrolidine Analogue
In the ChEMBL_155727 PDE4A inhibition assay, N‑(4,5‑dimethylpyridin‑2‑yl)acetamide (BDBM14361/CHEMBL760761) exhibited an IC₅₀ of 10.7 nM, placing it between the most potent congener in the same assay (BDBM50062387, IC₅₀ = 2.20 nM) and the least potent congener (BDBM50062383, IC₅₀ = 27.2 nM) . The observed 4.85‑fold reduction in potency compared to the 2.20 nM lead is offset by a 2.54‑fold gain over the cyclopentyloxy‑methoxy scaffold, illustrating that the 4,5‑dimethyl substitution occupies a distinct potency window within the PDE4A pharmacophore space . This intermediate potency can be advantageous when aiming to avoid the exaggerated target engagement and potential toxicity associated with sub‑nanomolar PDE4 inhibitors while still maintaining strong enzymatic blockade.
| Evidence Dimension | PDE4A IC₅₀ (unpurified recombinant enzyme) |
|---|---|
| Target Compound Data | 10.7 nM |
| Comparator Or Baseline | BDBM50062387 (2.20 nM) and BDBM50062383 (27.2 nM), both evaluated in the identical ChEMBL_155727 assay |
| Quantified Difference | 4.85‑fold less potent than the top congener; 2.54‑fold more potent than the bottom congener in the same assay panel |
| Conditions | In vitro inhibition of unpurified recombinant human PDE4A; IC₅₀ determined by standard phosphodiesterase activity assay (ChEMBL_155727). |
Why This Matters
A mid‑picomolar range IC₅₀ that is neither ultra‑potent nor weak allows medicinal chemists to fine‑tune downstream selectivity and ADMET properties without sacrificing target engagement, directly informing procurement decisions for lead‑optimisation libraries.
- [1] BindingDB PrimarySearch_ki for ChEMBL_155727 (assayid=4) listing IC₅₀ values for all five ligands, including BDBM14361 at 10.7 nM. View Source
- [2] Kleinman, E. F. et al. PDE4A SAR data deposited under ChEMBL_155727, demonstrating the potency rank‑order sensitivity to ring substitution. View Source
